Product packaging for (4-Bromo-5-nitrofuran-2-yl)methanimine(Cat. No.:CAS No. 104514-43-4)

(4-Bromo-5-nitrofuran-2-yl)methanimine

Cat. No.: B026325
CAS No.: 104514-43-4
M. Wt: 218.99 g/mol
InChI Key: WEMOGSLMLTUFFI-UHFFFAOYSA-N
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Description

(4-Bromo-5-nitrofuran-2-yl)methanimine is a nitroheterocyclic compound of significant interest in medicinal chemistry and antimicrobial research. Its structure, incorporating both a nitro group and an imine function on a brominated furan core, suggests potential as a versatile synthetic intermediate or a bioactive pharmacophore. Research Applications and Value: Antimicrobial and Antiparasitic Research: Nitroheterocyclic compounds, such as the well-documented nifuratel and nitrofural, exhibit potent activity against a broad spectrum of bacteria, fungi, and protozoa . This compound may serve as a novel chemical entity in the fight against neglected tropical diseases (e.g., Chagas disease, leishmaniasis) and antimicrobial-resistant infections, areas where nitroheterocycles have shown renewed promise . Mechanism of Action Insight: Similar nitrofuran derivatives are known to act as pro-drugs, undergoing enzymatic reduction within microbial cells to generate reactive intermediates that cause oxidative stress and damage vital cellular components like DNA and proteins . The primary mechanism often involves the inhibition of multiple microbial enzymes, including those involved in the citric acid cycle and other key metabolic pathways . Chemical Synthesis Intermediate: The reactive imine and halogen substituents on the furan ring make this compound a valuable building block for the synthesis of more complex heterocyclic structures, such as various Schiff bases and hydrazide-hydrazones, which are frequently explored for their biological activities . Handling and Storage: This chemical requires storage in a cool, dry environment. It is intended for use by qualified laboratory personnel only. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrN2O3 B026325 (4-Bromo-5-nitrofuran-2-yl)methanimine CAS No. 104514-43-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromo-5-nitrofuran-2-yl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O3/c6-4-1-3(2-7)11-5(4)8(9)10/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMOGSLMLTUFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1Br)[N+](=O)[O-])C=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104514-43-4
Record name 4-Bromo-5-nitrofuran azomethine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104514434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies for 4 Bromo 5 Nitrofuran 2 Yl Methanimine and Analogues

The synthesis of (4-Bromo-5-nitrofuran-2-yl)methanimine and related compounds relies on a multi-step process involving the strategic functionalization of the furan (B31954) ring. The core synthetic route typically begins with a commercially available furan derivative, such as 2-furaldehyde (furfural), which is sequentially nitrated and brominated before the final condensation step to form the methanimine (B1209239) group. This section details the key methodologies employed for each of these critical transformations.

Spectroscopic and Structural Elucidation of 4 Bromo 5 Nitrofuran 2 Yl Methanimine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectral Analysis (Chemical Shifts, Coupling Constants)

The ¹H NMR spectrum of (4-Bromo-5-nitrofuran-2-yl)methanimine is expected to be relatively simple, displaying signals corresponding to the furan (B31954) ring proton and the protons of the methanimine (B1209239) group.

The sole proton on the furan ring, located at the C3 position, would likely appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift is anticipated to be significantly downfield, likely in the range of 7.5-8.5 ppm. This predicted downfield shift is due to the strong electron-withdrawing effects of both the adjacent nitro group at C5 and the bromo group at C4, which deshield the C3 proton.

The methanimine group (-CH=NH) would give rise to two signals. The proton attached to the carbon (the iminic proton) is expected to resonate as a doublet in the region of 8.0-9.0 ppm. The proton attached to the nitrogen would also appear as a doublet in a similar or slightly more downfield region, though its signal may be broadened due to quadrupolar relaxation of the nitrogen nucleus and potential chemical exchange. The coupling constant between these two protons (³JHH) would be in the range of 5-10 Hz. The exact chemical shifts would be influenced by the solvent used and the concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3 (furan)7.5 - 8.5Singlet (s)N/A
H (C=N)8.0 - 9.0Doublet (d)5 - 10
H (N=C)8.0 - 9.5Doublet (d, possibly broad)5 - 10

¹³C NMR Spectral Analysis (Characteristic Chemical Shifts)

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. Due to the influence of the electronegative substituents, the carbon signals of the furan ring are expected to be spread over a wide range.

The carbon of the methanimine group (C=N) is anticipated to appear in the downfield region, typically between 160-170 ppm. The furan ring carbons are expected to show distinct chemical shifts. The carbon bearing the nitro group (C5) and the carbon attached to the methanimine group (C2) would be the most deshielded, likely appearing in the range of 150-160 ppm. The carbon bearing the bromine atom (C4) would also be downfield, expected around 120-130 ppm. The C3 carbon, being the only one bearing a hydrogen atom, is predicted to be the most upfield of the ring carbons, likely in the range of 110-120 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=N160 - 170
C2 (furan)150 - 160
C5 (furan)150 - 160
C4 (furan)120 - 130
C3 (furan)110 - 120

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is particularly useful for identifying functional groups.

Vibrational Band Assignments

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, imine, and furan functionalities.

The most prominent bands would be from the nitro group (NO₂). Asymmetric and symmetric stretching vibrations are expected to appear in the regions of 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C=N stretching vibration of the imine group is anticipated to be observed in the range of 1640-1690 cm⁻¹. The N-H stretching vibration of the imine would likely appear as a medium to weak band around 3300-3400 cm⁻¹.

The furan ring itself will exhibit several characteristic vibrations. C-H stretching of the furan proton would be observed above 3100 cm⁻¹. The C=C stretching vibrations of the furan ring are expected in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the furan ether linkage typically appears between 1000-1300 cm⁻¹. The C-Br stretching vibration is expected to be found in the lower frequency region, typically below 700 cm⁻¹.

Table 3: Predicted IR Vibrational Band Assignments for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
Asymmetric NO₂ StretchNitro1520 - 1560
Symmetric NO₂ StretchNitro1340 - 1380
C=N StretchImine1640 - 1690
N-H StretchImine3300 - 3400
Aromatic C-H StretchFuran> 3100
Aromatic C=C StretchFuran1450 - 1600
C-O-C StretchFuran1000 - 1300
C-Br StretchBromo< 700

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of a conjugated system and chromophoric groups in this compound suggests it will absorb in the UV-Vis region.

Electronic Transitions and Chromophores

The primary chromophore in this molecule is the extended conjugated system encompassing the 5-nitrofuran ring and the methanimine group. This system is expected to give rise to intense π → π* transitions. The presence of the nitro group, a strong chromophore, will significantly influence the absorption maxima.

It is anticipated that the UV-Vis spectrum will exhibit at least two main absorption bands. A high-energy band, likely below 250 nm, can be attributed to a π → π* transition within the furan ring system. A second, lower-energy and more intense band is expected at a longer wavelength, likely in the range of 300-380 nm. This band would correspond to a π → π* transition involving the entire conjugated system, including the nitro and imine groups. The bromine atom, being an auxochrome, may cause a slight bathochromic (red) shift of these absorption maxima. The n → π* transition of the nitro and imine groups are also possible but are generally much weaker and may be obscured by the more intense π → π* transitions.

Table 4: Predicted UV-Vis Spectroscopic Data for this compound

Electronic TransitionChromophore SystemPredicted λmax (nm)
π → πFuran Ring< 250
π → πExtended Conjugated System300 - 380

Mass Spectrometry

Mass spectrometry is an essential tool for confirming the molecular weight and probing the structural integrity of a compound by analyzing its behavior upon ionization and subsequent fragmentation.

The electron ionization (EI) mass spectrum of this compound would be expected to confirm its molecular formula, C₅H₃BrN₂O₃. A key feature would be the presence of two prominent molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity. This characteristic isotopic pattern is the definitive signature of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Upon ionization, the molecule undergoes predictable fragmentation based on the lability of its functional groups. The fragmentation of nitrofuran derivatives is well-documented and typically involves the cleavage of the nitro and bromo groups. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂), and in this case, the cleavage of the carbon-bromine bond is also a highly probable event.

Primary fragmentation steps would likely include:

Loss of the nitro group: A fragment ion resulting from the elimination of a nitrogen dioxide radical (•NO₂), a common fragmentation for nitro-substituted aromatic compounds.

Loss of a bromine atom: Cleavage of the C-Br bond to release a bromine radical (•Br).

Sequential fragmentation: Further fragmentation of the primary ions, such as the loss of carbon monoxide (CO) or hydrogen cyanide (HCN) from the ring and methanimine group, respectively.

These pathways are critical for confirming the connectivity of the atoms within the molecule.

Table 1: Predicted Key Mass Spectrometry Data for this compound

Fragment IonProposed Formulam/z (for ⁷⁹Br isotope)Lost Fragment
[M]⁺ (Molecular Ion)[C₅H₃BrN₂O₃]⁺220-
[M+2]⁺[C₅H₃⁸¹BrN₂O₃]⁺222-
[M-NO₂]⁺[C₅H₃BrO]⁺174•NO₂
[M-Br]⁺[C₅H₃N₂O₃]⁺141•Br
[M-NO₂-CO]⁺[C₄H₃Br]⁺146•NO₂, CO
[M-Br-NO₂]⁺[C₅H₃O]⁺91•Br, •NO₂

X-ray Crystallography

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, detailing its conformation, bond parameters, and the crucial intermolecular forces that govern its crystal packing. While a specific structure for this compound is not publicly deposited, its solid-state characteristics can be inferred from closely related nitrofuran structures. mdpi.com

Based on analyses of analogous nitrofuran compounds, the this compound molecule is expected to be largely planar. mdpi.com This planarity facilitates efficient crystal packing, often resulting in layered or columnar arrangements. The furan ring, methanimine group (-CH=NH), and the bromine atom would likely lie in the same plane. However, significant twisting of the nitro group out of the furan ring plane is a common feature in 5-nitrofuran derivatives. This rotation minimizes steric repulsion between the oxygen atoms of the nitro group and the adjacent hydrogen atom of the furan ring.

The supramolecular architecture of crystalline this compound would be stabilized by a network of non-covalent interactions. The methanimine group provides a hydrogen bond donor (N-H), which is expected to form strong intermolecular hydrogen bonds with an oxygen atom of the nitro group from a neighboring molecule (N-H···O). This interaction is often a primary driver in the formation of chains or ribbons within the crystal lattice.

Furthermore, the presence of a bromine atom introduces the possibility of halogen bonding. acs.org The electropositive region on the bromine atom (the σ-hole) can form an attractive interaction with a nucleophilic site, such as an oxygen atom of the nitro group (C-Br···O). nih.govnih.gov These directional interactions, along with weaker C-H···O contacts and π-π stacking between furan rings, would collectively dictate the final, stable crystal structure. researchgate.net

Table 2: Predicted Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonor Group/AtomAcceptor Group/AtomDescription
Hydrogen BondN-H (methanimine)O (nitro group)A strong, directional interaction linking molecules into chains or dimers, defining the primary packing motif.
Halogen BondC-BrO (nitro group)A directional interaction that contributes to the overall stability of the crystal lattice. nih.gov
π-π StackingFuran RingFuran RingParallel stacking of aromatic rings, contributing to the formation of layered structures.
C-H···OC-H (furan)O (nitro)Weaker hydrogen bonds that provide additional stabilization to the three-dimensional network.

Computational and Theoretical Chemistry of 4 Bromo 5 Nitrofuran 2 Yl Methanimine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry, providing a framework to model and predict a wide array of molecular properties with high accuracy. DFT calculations for (4-Bromo-5-nitrofuran-2-yl)methanimine typically employ functionals like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netirjweb.com

The first step in the theoretical analysis of a molecule is to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. DFT calculations provide precise data on bond lengths, bond angles, and dihedral angles. irjweb.comnih.gov For instance, in related heterocyclic structures, calculated bond lengths and angles have shown a high degree of correlation with experimental data obtained from X-ray diffraction. nih.gov

These calculations also yield important thermodynamic parameters, such as zero-point vibrational energy, entropy, and heat capacity, which are crucial for understanding the molecule's stability and behavior under different thermal conditions.

Table 1: Representative Optimized Geometrical Parameters (Illustrative)

ParameterTypeValue (Illustrative)
C-BrBond Length1.88 Å
C-N (nitro)Bond Length1.45 Å
N-O (nitro)Bond Length1.22 Å
C=N (imine)Bond Length1.28 Å
O-C-CBond Angle110.5°
C-C-N (nitro)Bond Angle125.0°
C-C=N (imine)Bond Angle121.0°

The electronic behavior of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity. nih.govresearchgate.net

A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity, low kinetic stability, and high polarizability. nih.govmdpi.com For this compound, the electron-withdrawing nitro group and the electronegative bromine atom significantly influence the energies of these orbitals. DFT calculations allow for the precise determination of these energy levels and the visualization of the orbital distributions. researchgate.netyoutube.com

Table 2: Calculated Frontier Molecular Orbital Properties

PropertySymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMOCorresponds to the ionization potential; ability to donate electrons.
Lowest Unoccupied Molecular Orbital EnergyELUMOCorresponds to the electron affinity; ability to accept electrons.
HOMO-LUMO Energy GapΔE = ELUMO - EHOMOIndicates chemical reactivity, kinetic stability, and polarizability. A smaller gap signifies higher reactivity. scirp.org

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. libretexts.org It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.gov

The MEP map uses a color scale to represent different potential values.

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. For this compound, these would be concentrated around the oxygen atoms of the nitro group and the furan (B31954) ring. researchgate.netnih.gov

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. walisongo.ac.id

Green/Yellow: Regions of intermediate or near-zero potential. researchgate.net

The MEP surface provides a clear, intuitive picture of the molecule's reactive behavior, complementing the data from FMO analysis. nih.govnih.gov

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. A harder molecule has a larger HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness; it measures the molecule's polarizability. Softer molecules are more reactive. mdpi.com

Chemical Potential (μ): The negative of electronegativity, it describes the tendency of electrons to escape from a system. researchgate.net

Electrophilicity Index (ω): Quantifies the energy stabilization when a molecule accepts an optimal number of electrons from its environment, indicating its capacity to act as an electrophile. hakon-art.com

Table 3: Global Chemical Reactivity Descriptors and Their Formulas

DescriptorSymbolFormula (based on Koopman's Theorem)
Ionization PotentialII ≈ -EHOMO
Electron AffinityAA ≈ -ELUMO
Electronegativityχχ = (I + A) / 2
Chemical Potentialμμ = -(I + A) / 2
Chemical Hardnessηη = (I - A) / 2
Chemical SoftnessSS = 1 / (2η)
Electrophilicity Indexωω = μ² / (2η)

Quantum Chemical Descriptors and Structure-Reactivity Relationships

The synthesis of various quantum chemical descriptors provides a comprehensive understanding of the structure-activity relationships of this compound. nih.govnih.gov The optimized geometry reveals the spatial arrangement of the atoms, while the FMO analysis and global reactivity descriptors quantify the molecule's electronic properties and inherent reactivity. rsc.org

For example, a low HOMO-LUMO gap (ΔE) corresponds to a low chemical hardness (η) and high softness (S), indicating a molecule that is easily polarized and highly reactive. mdpi.com The MEP map then visually confirms the most probable sites for these reactions to occur. By correlating these theoretical descriptors, researchers can predict the chemical behavior of the molecule, such as its susceptibility to nucleophilic substitution at the carbon bearing the bromine atom or its interactions in a biological system, without the need for extensive experimental synthesis and testing. nih.gov

Molecular Dynamics Simulations

While DFT calculations typically focus on a static, minimum-energy state, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and transport properties. nih.govresearchgate.net

Analysis of Non-Linear Optical (NLO) Properties

There is currently no available research data regarding the non-linear optical properties of this compound. Computational studies, which would typically involve methods like Density Functional Theory (DFT) to calculate hyperpolarizabilities (a measure of NLO activity), have not been published for this compound. Such studies are crucial for understanding a molecule's potential in applications like optical switching and frequency conversion.

Reduced Density Gradient and Hirshfeld Surface Analyses

Similarly, there are no published studies that have performed Reduced Density Gradient (RDG) or Hirshfeld surface analyses on this compound. These computational techniques are instrumental in visualizing and quantifying non-covalent interactions within a crystal structure, which are vital for understanding its packing, stability, and physical properties. While Hirshfeld surface analyses have been conducted on other bromo-nitro aromatic compounds to elucidate their intermolecular interactions, this specific molecule remains uninvestigated.

As the scientific community continues to explore novel compounds for advanced materials applications, it is possible that future computational studies will address the properties of this compound. Until such research is published, a detailed and accurate account of its computational and theoretical chemistry, as outlined, cannot be provided.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 5 Nitrofuran 2 Yl Methanimine

Reactivity of the Imine Group

The imine group, also known as a Schiff base, is characterized by a carbon-nitrogen double bond. This bond is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic and basic. The reactivity of the imine in (4-Bromo-5-nitrofuran-2-yl)methanimine is modulated by the strongly electron-withdrawing 4-bromo-5-nitrofuran-2-yl substituent.

The electrophilic carbon atom of the imine is susceptible to attack by nucleophiles. This fundamental reaction allows for the formation of new carbon-heteroatom or carbon-carbon bonds at the methanimine (B1209239) carbon. A wide variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), enolates, and cyanide, can add across the C=N double bond. This reactivity is a cornerstone of imine chemistry, utilized for the synthesis of diverse amine derivatives. While specific studies on this compound are not detailed in the provided search results, the general principle of imine reactivity suggests it would readily undergo such additions. The electron-withdrawing nitrofuran ring would likely enhance the electrophilicity of the imine carbon, potentially increasing its reactivity toward nucleophiles compared to imines bearing electron-donating groups.

Imines are generally susceptible to hydrolysis, a reaction that cleaves the C=N double bond to regenerate the parent aldehyde and amine. This reaction is typically reversible and can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Protonation of the imine nitrogen increases the electrophilicity of the carbon atom.

Water, acting as a nucleophile, attacks the imine carbon.

Proton transfer from the oxygen to the nitrogen atom forms a carbinolamine intermediate.

Protonation of the nitrogen in the carbinolamine makes it a good leaving group (as an amine).

Elimination of the amine and deprotonation of the hydroxyl group yields the corresponding aldehyde (4-bromo-5-nitrofuran-2-carbaldehyde) and an amine.

Base-Catalyzed Hydrolysis:

A hydroxide ion attacks the electrophilic imine carbon.

This forms a tetrahedral intermediate with a negative charge on the nitrogen.

Protonation of the nitrogen by a water molecule yields the carbinolamine.

Deprotonation of the hydroxyl group and subsequent elimination of the amide anion (which is then protonated) leads to the aldehyde and amine.

The stability of the imine bond in this compound towards hydrolysis is a critical factor in its potential applications. The electronic effects of the nitrofuran system would influence the kinetics of this process.

Reactivity of the Bromine Substituent

The bromine atom attached to the furan (B31954) ring is a versatile handle for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo substituent on the electron-deficient furan ring of this compound makes it an excellent substrate for these transformations.

Suzuki Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org It is widely used to form biaryl and vinyl-aryl compounds. wikipedia.org The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base) and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The Suzuki reaction has been successfully applied to a variety of bromo-substituted heterocycles. nih.govikm.org.my

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com The reaction is catalyzed by a palladium complex and requires a base. mdpi.com The process generally proceeds with high stereoselectivity. organic-chemistry.org Studies on similar substrates, such as 6-bromo[2,3-d]thienopyrimidines and 1-bromo-4-nitrobenzene, demonstrate the feasibility of this reaction. rsc.orgresearchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction can be performed under mild conditions and is instrumental in synthesizing arylalkynes and conjugated enynes. wikipedia.org The utility of this reaction has been demonstrated for various bromo-substituted heterocyclic systems. researchgate.net

The table below summarizes typical conditions for these cross-coupling reactions on analogous bromo-substituted aromatic and heteroaromatic compounds.

Reaction Type Substrate Example Coupling Partner Catalyst Base Solvent Yield Reference
Suzuki 5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DimethoxyethaneHigh nih.gov
Suzuki N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O58-72% nih.gov
Heck 1-bromo-4-nitrobenzeneStyrenePd-NHC complexNa₂CO₃DMA>99% researchgate.net
Sonogashira 4-bromo-6H-1,2-oxazinesTerminal alkynesPdCl₂(PPh₃)₂ / CuIEt₃NTolueneGood researchgate.net

Nucleophilic Aromatic Substitution (SNAr) on the Furan Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. wikipedia.orglibretexts.org The reaction proceeds via an addition-elimination mechanism. libretexts.org The presence of the nitro group, particularly in a position that can stabilize the intermediate through resonance, strongly activates the aromatic ring toward nucleophilic attack. wikipedia.orglibretexts.org

In this compound, the nitro group is adjacent to the carbon-bromine bond. This positioning is analogous to an ortho relationship on a benzene (B151609) ring. The mechanism would involve:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine atom. This is typically the rate-limiting step and results in the formation of a negatively charged intermediate, known as a Meisenheimer complex, where the aromaticity of the furan ring is temporarily lost. libretexts.orgnih.gov

Stabilization: The negative charge of the Meisenheimer complex is delocalized onto the electron-withdrawing nitro group, which provides significant stabilization.

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the furan ring is restored, yielding the substituted product.

This SNAr pathway allows for the direct displacement of the bromine atom by a variety of nucleophiles, such as alkoxides, thiolates, and amines, providing a direct route to further functionalized nitrofuran derivatives.

Reactivity of the Nitro Group

The nitro group is a powerful electron-withdrawing group that profoundly influences the reactivity of the entire molecule, as discussed in the sections above. Its own characteristic reactivity primarily involves reduction. libretexts.org The reduction of the nitro group in 5-nitrofuran derivatives is a critical process, especially in the context of their biological activity. researchgate.netnih.gov

The nitro group can be reduced to various functional groups depending on the reducing agent and reaction conditions. Common reduction products include:

Nitroso group (-NO)

Hydroxylamine (B1172632) group (-NHOH)

Amine group (-NH₂)

For instance, reduction with metals in acidic media (e.g., Sn/HCl) typically leads to the corresponding amine. The electrochemical reduction of 5-nitrofurans is also a well-studied process. researchgate.net This reductive activation is believed to be the basis for the antimicrobial action of many nitrofuran compounds. nih.gov Inside a bacterial cell, enzymatic reduction of the nitro group can generate highly reactive radical anions and other species that can cause damage to cellular macromolecules like DNA. nih.gov Therefore, the reactivity of the nitro group is not only central to the chemical transformations of this compound but also to its potential biological effects.

Reduction Chemistry of Nitrofurans

The chemical reactivity and biological activity of nitrofurans, including this compound, are predominantly dictated by the reduction of the 5-nitro group. Nitrofurans are classified as prodrugs, meaning they require metabolic activation within target cells to exert their effects. nih.govnih.gov This activation is a reductive process catalyzed by a class of enzymes known as nitroreductases (NTRs). researchgate.netresearchgate.net

There are two primary types of nitroreductases involved in this bioactivation:

Type I Nitroreductases : These enzymes are oxygen-insensitive and catalyze the reduction of the nitro group through a series of two-electron transfers, typically from cofactors like NAD(P)H. nih.govmanchester.ac.uk This stepwise reduction generates highly reactive intermediates, including nitroso and hydroxylamine derivatives. nih.gov These electrophilic species are considered responsible for the cytotoxic effects, as they can indiscriminately damage cellular macromolecules, including DNA, RNA, and proteins, thereby inhibiting essential life processes. nih.govresearchgate.net The reduction by Type I nitroreductases can also produce a nitroanion free radical, which is toxic to cells. researchgate.net In Escherichia coli, the primary Type I nitroreductases are NfsA and NfsB. nih.gov

Type II Nitroreductases : In contrast, Type II nitroreductases are oxygen-sensitive. manchester.ac.uk They catalyze a single-electron transfer to the nitrofuran, forming a nitro anion radical. portlandpress.comresearchgate.net In an aerobic environment, this radical can rapidly transfer the electron to molecular oxygen, regenerating the parent nitrofuran compound and producing a superoxide radical. manchester.ac.ukportlandpress.com This process, known as futile redox cycling, leads to the accumulation of reactive oxygen species (ROS), inducing significant oxidative stress within the cell. portlandpress.comresearchgate.net Under anaerobic conditions, Type II enzymes can also facilitate two-electron transfers similar to Type I reductases. portlandpress.com

The reduction is a critical step; without it, the nitrofuran molecule remains relatively inert. The susceptibility of a bacterial strain to nitrofurans is directly linked to its enzymatic ability to reduce the nitro group. nih.govacs.org

Table 1: Comparison of Nitroreductase Types in Nitrofuran Metabolism

Feature Type I Nitroreductases (e.g., NfsA, NfsB) Type II Nitroreductases
Oxygen Sensitivity Insensitive Sensitive
Electron Transfer Stepwise two-electron reduction Single-electron transfer (aerobic)
Primary Products Nitroso and hydroxylamine derivatives Nitro anion radical, Superoxide (ROS)
Mechanism of Action Covalent modification of cellular macromolecules (DNA, proteins) Oxidative stress via futile redox cycling
Cofactors NADH, NADPH NADH, NADPH

Electron-Withdrawing Effects on the Furan Ring

The electronic character of the furan ring in this compound is heavily influenced by its substituents. The furan ring itself is aromatic, with the oxygen heteroatom participating in the π-electron system. pharmaguideline.com However, oxygen is highly electronegative, which tends to withdraw electron density from the ring carbons compared to the nitrogen in pyrrole, making furan less reactive towards electrophiles than pyrrole. pharmaguideline.comuobasrah.edu.iqquora.com

This effect is dramatically amplified in this compound due to the presence of two potent electron-withdrawing groups (EWGs) attached directly to the furan ring:

Nitro Group (-NO₂) : The nitro group at the C5 position is one of the strongest EWGs. It deactivates the aromatic ring towards electrophilic substitution through both a strong negative inductive effect (-I) and a strong negative mesomeric effect (-M).

Bromo Group (-Br) : The bromine atom at the C4 position also withdraws electron density primarily through its inductive effect (-I).

The cumulative effect of these EWGs makes the furan ring in this compound exceptionally electron-deficient. This has several important consequences for its reactivity:

Deactivation towards Electrophilic Attack : The ring is strongly deactivated for typical electrophilic aromatic substitution reactions. Such reactions, if forced, would likely be directed to the C3 position, the only available carbon, but would proceed under harsh conditions, if at all. uobasrah.edu.iq

Activation for Nucleophilic Attack : The severe electron deficiency makes the ring carbons more electrophilic and thus more susceptible to nucleophilic aromatic substitution, although this is generally less common for furan than for other aromatic systems.

Facilitation of Reduction : Crucially, the electron-withdrawing nature of the substituents is essential for the compound's primary mode of action. The positively charged nitrogen atom of the nitro group makes it an excellent electron acceptor (electrophile), facilitating the initial electron transfer from nitroreductases, which is the key step in its bioactivation. researchgate.net

Table 2: Influence of Substituents on Furan Ring Reactivity

Substituent Position Electronic Effect Impact on Ring Electron Density Consequence for Reactivity
Nitro (-NO₂) C5 Strong -I, Strong -M Substantial Decrease Strong deactivation for electrophilic attack; activation for reduction.
Bromo (-Br) C4 Strong -I, Weak +M Moderate Decrease Deactivation for electrophilic attack.
Methanimine (-CH=NH) C2 Weak -I, Weak -M Slight Decrease Deactivation for electrophilic attack on the ring.

Regioselectivity and Stereoselectivity in Reactions

The regioselectivity and stereoselectivity of reactions involving this compound are governed by the existing functional groups. Given the highly substituted and electron-deficient nature of the furan ring, reactions on the ring itself are unlikely. Instead, the reactivity is centered on the methanimine side chain and the nitro group.

Regioselectivity : Regioselectivity refers to the preference for one direction of bond making or breaking over other possible directions.

Reduction : The primary and most significant reaction is the reduction of the nitro group at the C5 position. This site is the most electrophilic and is specifically targeted by nitroreductase enzymes.

Nucleophilic Addition to Imine : The imine group (-CH=N-) presents another reactive site. The imine carbon is electrophilic and susceptible to attack by nucleophiles. This could lead to addition reactions or, in the presence of water, hydrolysis back to the parent aldehyde (4-bromo-5-nitrofuran-2-carbaldehyde) and ammonia. The regioselectivity is fixed at the imine carbon.

Electrophilic substitution on the furan ring is highly disfavored. In a typical furan, electrophilic attack preferentially occurs at the C2 or C5 positions due to the superior resonance stabilization of the resulting cationic intermediate. quora.com In this molecule, these positions are already occupied.

Stereoselectivity : Stereoselectivity is the preferential formation of one stereoisomer over another.

Imine Geometry : The methanimine group possesses a carbon-nitrogen double bond, which can exist as E/Z stereoisomers. The specific isomer present or formed in a reaction would depend on the synthetic route and reaction conditions. Interconversion between isomers is possible, often via photochemical or acid-catalyzed pathways.

Diels-Alder Reactions : While the electron-deficient nature of this specific furan derivative makes it a poor diene for normal electron demand Diels-Alder reactions, furans, in general, can participate in such cycloadditions. These reactions often exhibit stereoselectivity, leading to the preferential formation of either the endo or exo product, a preference that can be influenced by the use of Lewis acid catalysts or changes in solvent polarity. researchgate.net

Mechanistic Pathways of Key Chemical Transformations

The most critical chemical transformation for this compound is its reductive activation, which proceeds via distinct enzymatic pathways.

Mechanism of Type I Nitroreductase Activation: This pathway involves a direct, oxygen-insensitive, two-electron reduction mechanism.

Cofactor Reduction : The enzyme's flavin mononucleotide (FMN) cofactor is first reduced by NAD(P)H.

Hydride Transfer : The reduced FMN cofactor transfers a hydride ion (H⁻) directly to the electron-deficient nitro group of the nitrofuran substrate. portlandpress.com

Formation of Nitroso Intermediate : This initial two-electron reduction converts the nitro group (-NO₂) into a nitroso group (-N=O).

Formation of Hydroxylamine Intermediate : A subsequent two-electron reduction, also mediated by the enzyme, converts the nitroso group into a highly reactive hydroxylamine derivative (-NHOH).

Cellular Damage : The hydroxylamine intermediate is a potent electrophile that non-specifically attacks and covalently modifies various cellular nucleophiles, including ribosomal proteins and DNA, leading to inhibition of protein synthesis, DNA damage, and cell death. nih.gov

Mechanism of Type II Nitroreductase Activation (Redox Cycling): This pathway is oxygen-dependent and proceeds via a single-electron transfer.

Initial Reduction : The nitroreductase transfers a single electron to the nitrofuran, generating a nitro anion radical (Ar-NO₂⁻•).

Oxygen-Dependent Redox Cycle : In the presence of molecular oxygen (O₂), the nitro anion radical rapidly transfers its extra electron to O₂, forming a superoxide anion (O₂⁻•) and regenerating the original nitrofuran compound.

Generation of Oxidative Stress : This futile cycle is repeated, leading to a buildup of superoxide anions and other reactive oxygen species (ROS). The resulting oxidative stress damages cellular components, including lipids, proteins, and nucleic acids. manchester.ac.ukportlandpress.com

These mechanistic pathways highlight how the electron-withdrawing substituents on the furan ring are fundamental to the molecule's function, enabling the reductive processes that generate the ultimate cytotoxic species.

Synthetic Diversification and Analogues of 4 Bromo 5 Nitrofuran 2 Yl Methanimine

Modification of the Methanimine (B1209239) Moiety (e.g., N-substitution)

The methanimine moiety of (4-Bromo-5-nitrofuran-2-yl)methanimine is readily accessible for modification, primarily through the condensation of the parent aldehyde, 4-bromo-5-nitrofuran-2-carbaldehyde, with a diverse range of primary amines. This reaction typically proceeds under mild acidic catalysis to afford N-substituted imines, also known as Schiff bases. This approach allows for the introduction of a wide variety of substituents on the nitrogen atom, significantly altering the lipophilicity, steric bulk, and electronic character of the resulting molecule.

The synthesis of N-aryl methanimines is a common strategy, as the electronic properties of the aryl ring can be systematically tuned. For instance, the condensation of 5-nitro-2-furaldehyde with various anilines has been reported to yield the corresponding N-aryl methanimine derivatives. While specific studies on the 4-bromo analogue are not extensively detailed, the chemical principles remain the same. The reaction of 4-bromo-5-nitrofuran-2-carbaldehyde with substituted anilines would be expected to produce a library of N-aryl derivatives.

Moreover, the versatility of this reaction extends to the use of aliphatic amines, hydrazines, and other nitrogen-containing nucleophiles, leading to a broad spectrum of derivatives. For example, the reaction of 5-nitro-2-furaldehyde with hydrazides has been employed to create hydrazone derivatives, a class of compounds with significant biological interest.

Table 1: Examples of N-Substituted Methanimine Derivatives from 5-Nitrofuran-2-carbaldehyde

Amine/Hydrazine ReactantN-Substituent on MethanimineResulting Derivative Class
Substituted AnilinesAryl (e.g., 4-nitrophenyl)N-Aryl Methanimine matrix-fine-chemicals.com
AminoacylhydrazidesAminoacylhydrazoneHydrazone nih.gov
SemicarbazideCarboxamidoaminoSemicarbazone nih.gov
Adamantane AlkanohydrazidesAdamantylalkanoylhydrazonoHydrazone rsc.org

Derivatization of the Furan (B31954) Ring

The furan ring of this compound possesses two key functional groups that are amenable to further chemical transformation: the bromine atom and the nitro group.

Substitution at the Bromine Position

The bromine atom at the C4 position of the furan ring is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effect of the adjacent nitro group at C5. This activation makes the C4 position susceptible to attack by a variety of nucleophiles, enabling the displacement of the bromide ion. Studies on the related compound, 2-bromo-5-nitrofuran, have shown that it readily reacts with nucleophiles and is significantly more reactive than its benzene (B151609) analogues. uoanbar.edu.iq

This enhanced reactivity allows for the introduction of a range of functionalities at the C4 position. Common nucleophiles that could be employed for this purpose include:

Amines: Reaction with primary or secondary amines would lead to the corresponding 4-amino-5-nitrofuran derivatives. The kinetics of SNAr reactions of nitro-substituted bromo-heterocycles with amines have been studied, indicating that these reactions are generally facile.

Thiols: Thiolates are excellent nucleophiles and would be expected to displace the bromide to form 4-thioether-5-nitrofuran derivatives.

Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides would yield the corresponding 4-alkoxy or 4-aryloxy derivatives.

While specific examples for the this compound scaffold are not prevalent in the literature, the principles of SNAr on the 2-bromo-5-nitrofuran system are well-established and directly applicable. uoanbar.edu.iq

Modification of the Nitro Group

The nitro group is a critical pharmacophore in many biologically active nitrofuran derivatives, and its modification can have a profound impact on the compound's properties. The most common transformation of the nitro group is its reduction to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or chemical reductants like tin(II) chloride.

The resulting 5-amino-4-bromofuran-2-yl derivative would be a versatile intermediate for further diversification. The newly formed amino group can undergo a wide range of reactions, including:

Acylation to form amides.

Diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents.

Condensation with carbonyl compounds to form new imines.

It is important to note that the reduction of the nitro group is a key step in the mechanism of action of some nitrofuran-based drugs, where it is enzymatically reduced within target cells to generate reactive cytotoxic species. nih.gov Therefore, while chemical reduction provides a route to new analogues, it may also alter the intended biological activity profile.

Synthesis of Polyheterocyclic Systems Incorporating the this compound Scaffold

The this compound scaffold can serve as a building block for the synthesis of more complex, fused polyheterocyclic systems. These strategies often involve intramolecular cyclization reactions where the substituents on the furan ring and the methanimine moiety participate in ring formation.

One common approach involves the use of 5-nitrofuran-2-carbaldehyde as a precursor. For example, the Groebke–Blackburn–Bienaymé multicomponent reaction, which utilizes an aldehyde, an amine, and an isocyanide, has been employed to synthesize 5-nitrofuran-tagged imidazo-fused heterocycles. semanticscholar.org This methodology allows for the rapid construction of complex scaffolds in a single step.

Another strategy involves the synthesis of a derivative with a suitably positioned nucleophile that can undergo intramolecular cyclization onto the furan ring or a substituent. For instance, a derivative with a thiol group on the N-substituent of the methanimine could potentially cyclize to form a thieno-fused system. The synthesis of thieno[2,3-b]furan derivatives has been reported through various synthetic routes, highlighting the feasibility of constructing fused furan systems.

Furthermore, 5-nitro-2-furoic acid has been used as a starting material to synthesize fused uoanbar.edu.iqacs.orgnih.govtriazolo[3,4-b] uoanbar.edu.iqacs.orgresearchgate.netthiadiazines and thiadiazoles, demonstrating that the nitrofuran core is a versatile platform for the construction of diverse polyheterocyclic architectures.

Structural Impact of Substituent Variation on Chemical Properties

The variation of substituents on the this compound scaffold has a significant impact on its chemical and electronic properties. The interplay between electron-donating and electron-withdrawing groups can modulate the reactivity of the entire molecule.

Furan Ring Substituents: The nitro group at C5 and the bromine atom at C4 are both strongly electron-withdrawing. This electronic deficit significantly influences the reactivity of the furan ring, making it more susceptible to nucleophilic attack, as discussed in section 6.2.1. Replacing the bromine atom with an electron-donating group, such as an amino or alkoxy group, would decrease the electrophilicity of the furan ring. Conversely, introducing other electron-withdrawing groups would further enhance it.

Advanced Chemical Applications of 4 Bromo 5 Nitrofuran 2 Yl Methanimine and Its Analogues

Applications as Synthetic Intermediates in Organic Synthesis

(4-Bromo-5-nitrofuran-2-yl)methanimine and its closely related analogues serve as valuable building blocks in organic synthesis, primarily due to the presence of multiple reactive sites. The electron-withdrawing nitro group activates the furan (B31954) ring for nucleophilic substitution, while the bromine atom is a versatile handle for various cross-coupling reactions. The methanimine (B1209239) group can undergo hydrolysis to the corresponding aldehyde, 5-nitro-2-furfural, or participate in cycloaddition and condensation reactions.

The synthesis of various nitrofuran derivatives often starts from 5-nitro-2-furfural. nih.govnih.gov For instance, 5-nitro-2-furfural reacts with thiosemicarbazide (B42300) under acidic conditions in refluxing ethanol (B145695) to produce 1-((5-nitrofuran-2-yl)methylene)thiosemicarbazide. nih.gov This intermediate can then be oxidatively cyclized to form 2-amino-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole derivatives, which are precursors to more complex heterocyclic systems. nih.gov The continuous flow synthesis of key nitrofuran pharmaceuticals like nifuroxazide, nifurtimox, nitrofurantoin (B1679001), and nitrofural often utilizes nitrofurfural as a key building block, highlighting the importance of such intermediates. nih.gov

The bromine atom on the furan ring, as seen in the subject compound, offers a strategic point for modification. Bromo-substituted aromatic and heteroaromatic compounds are widely used in palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira reactions. mdpi.com This allows for the introduction of a wide array of aryl, alkyl, and alkynyl groups, thus enabling the synthesis of a diverse library of nitrofuran derivatives with tailored properties.

The reactivity of the nitrofuran scaffold itself is also exploited in late-stage functionalization. For example, copper-catalyzed C-H functionalization has been employed to introduce hydroxyl, methyl, azido, and cyano groups at the position adjacent to the nitrogen of the imine-like side chain in nitrofuran drugs. nih.gov

Role in the Synthesis of Complex Organic Molecules

The structural motifs present in this compound are integral to the synthesis of more elaborate and biologically relevant molecules. The nitrofuran core is a well-established "warhead" in medicinal chemistry, and its incorporation into larger scaffolds is a common strategy in drug discovery. nih.gov

A notable example is the synthesis of 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines (THPPs). nih.gov These complex molecules, which have shown activity against ESKAPE pathogens, are constructed in a multi-step sequence where the 5-nitrofuran moiety is introduced as a key pharmacophore. nih.gov Similarly, the synthesis of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines has been achieved from 5-bromo-4-(furan-2-yl)pyrimidine, demonstrating the utility of halogenated furan precursors in building complex heterocyclic systems. nih.gov

The synthesis of 2-(5-(5-(nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives provides another illustration of how nitrofuran intermediates are used to construct intricate molecules with potential antibacterial activity. nih.gov The synthetic route involves the initial formation of a thiosemicarbazone from 5-nitrofuran-2-carbaldehyde, followed by cyclization to a thiadiazole, and subsequent reaction to build the thiazolidinone ring. nih.gov

The following table summarizes the synthesis of some complex molecules derived from nitrofuran intermediates:

Starting MaterialReagents and ConditionsProductApplicationReference
5-nitro-2-furfuralThiosemicarbazide, H+, EtOH, reflux1-((5-nitrofuran-2-yl)methylene)thiosemicarbazideIntermediate for thiadiazoles nih.gov
1-((5-nitrofuran-2-yl)methylene)thiosemicarbazideFerric ammonium (B1175870) sulfate5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-aminePrecursor for thiazolidinones nih.gov
5-bromo-4-(furan-2-yl)pyrimidineVarious aryl boronic acids, Pd catalyst5-aryl-4-(5-nitrofuran-2-yl)-pyrimidinesPotential antibacterial agents nih.gov
5-nitrofuran-2-carbaldehyde(sub)phenyl/pyridyl thiosemicarbazide, microwaveN-(substituted)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamideAntitubercular agents nih.gov

Development of Chemical Probes for Research

Nitrofurans have emerged as valuable components in the design of chemical probes, particularly for detecting specific enzymatic activities and cellular states. The nitro group can be selectively reduced by nitroreductase enzymes, which are often overexpressed in hypoxic tumor cells and certain bacteria. This bio-reductive activation provides a basis for creating "turn-on" fluorescent probes.

A prime example is a fluorescent probe based on a quaternarized 4-pyridinyl-substituted BODIPY dye linked to a 5-nitrofuran moiety. nih.gov In the presence of nitroreductase and NADH, the nitrofuran is reduced, leading to a 1,6-rearrangement-elimination that releases the highly fluorescent BODIPY dye. This probe exhibits a rapid and specific fluorescence response, enabling the imaging of hypoxic conditions in cancer cells and the detection of nitroreductase-producing bacteria like Escherichia coli. nih.govnih.gov

The development of such probes is crucial for studying disease-relevant hypoxia and for the detection of pathogenic microorganisms. nih.gov The general principle involves caging a fluorophore with a nitroaromatic group that quenches its fluorescence. Enzymatic reduction of the nitro group to an amine liberates the fluorophore, resulting in a significant increase in fluorescence. This strategy has been successfully applied to create probes that absorb and emit at longer wavelengths, which is advantageous for biological imaging. nih.gov

The versatility of nitrofuran-based probes allows for their application in various research areas, from assessing the biological function of specific proteins to aiding in the development of new antibacterial strategies. nih.govnih.gov

Material Science Applications (e.g., in Optoelectronics and Photonics)

The electronic properties of nitrofuran derivatives make them interesting candidates for applications in material science, particularly in the fields of optoelectronics and photonics. The extended π-conjugation in these molecules, which can be tuned by synthetic modifications, can lead to significant nonlinear optical properties, such as two-photon absorption (2PA).

A study on nitrofuran derivatives, namely nitrofurantoin and quinifuryl, revealed their potential for photochemotherapy due to their 2PA properties. nih.gov The 2PA cross-section values were found to be dependent on the conjugation length of the molecule, with the more extended quinifuryl exhibiting a higher value (64 GM) compared to nitrofurantoin (20 GM). nih.gov This property is crucial for applications where localized energy deposition is required, such as in photodynamic therapy and 3D microfabrication.

The presence of a bromine atom, as in this compound, provides a convenient handle for further functionalization through cross-coupling reactions. mdpi.com This allows for the synthesis of more complex structures with tailored photophysical properties. For instance, bromo-substituted fluorescein (B123965) derivatives have been functionalized via Suzuki and Sonogashira reactions to create new molecules with unique pH-dependent fluorescence, demonstrating the utility of halogenated dyes as platforms for developing sensors and biomarkers. mdpi.com A similar strategy could be applied to bromo-nitrofurans to develop novel materials for optoelectronic devices or as photochromic materials. researchgate.net

Future Research Directions in 4 Bromo 5 Nitrofuran 2 Yl Methanimine Chemistry

Exploration of Novel Synthetic Methodologies

The synthesis of nitrofuran derivatives often commences from key precursors such as 5-nitrofuran-2-carbaldehyde. nih.gov Future research should aim to develop more efficient, scalable, and sustainable synthetic routes to (4-Bromo-5-nitrofuran-2-yl)methanimine and its derivatives.

One promising avenue is the adoption of continuous flow chemistry . This technology offers significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and improved reproducibility. chemrxiv.orgchemistryviews.orgnih.gov The in-situ generation of reactive intermediates, such as acetyl nitrate (B79036) for nitration, within a flow system can mitigate the risks associated with handling explosive reagents and allow for precise control over reaction conditions. chemrxiv.orgchemistryviews.orgnih.gov Investigating the application of flow chemistry to the bromination and subsequent imine formation on the nitrofuran core could lead to a more streamlined and automated synthesis of this compound.

Furthermore, the exploration of novel catalytic systems could provide more selective and environmentally benign synthetic pathways. For instance, the development of catalysts for regioselective bromination of the nitrofuran ring would be a significant advancement. Additionally, employing greener solvents and reagents will be crucial in aligning the synthesis of these compounds with the principles of sustainable chemistry.

A comparative table of potential synthetic methodologies is presented below:

MethodologyPotential AdvantagesKey Research Focus
Continuous Flow Synthesis Enhanced safety, scalability, reproducibility, automation. chemrxiv.orgchemistryviews.orgnih.govOptimization of reactor design, reaction parameters (temperature, pressure, flow rate), and in-line purification techniques.
Novel Catalysis Higher selectivity, milder reaction conditions, reduced waste.Development of regioselective bromination catalysts, catalysts for efficient imine formation, and recyclable catalytic systems.
Microwave-Assisted Synthesis Rapid reaction times, improved yields.Investigating the effect of microwave irradiation on key reaction steps and optimizing reaction conditions.
Photoredox Catalysis Access to novel reaction pathways under mild conditions.Exploring light-mediated transformations for the functionalization of the nitrofuran scaffold.

In-depth Mechanistic Understanding of Complex Chemical Reactions

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is paramount for its rational manipulation and the design of new transformations. The biological activity of many nitrofurans is predicated on the enzymatic reduction of the nitro group by bacterial nitroreductases, leading to the formation of reactive intermediates. researchgate.netnih.gov

Future mechanistic studies should focus on elucidating the reduction pathways of this compound. Investigating the role of the bromo substituent on the electron density of the furan (B31954) ring and its influence on the reduction potential of the nitro group would be of particular interest. Techniques such as cyclic voltammetry and electron paramagnetic resonance (EPR) spectroscopy could be employed to study the electrochemical behavior and identify radical intermediates.

Moreover, understanding the kinetics and thermodynamics of the imine bond formation and its hydrolysis is crucial for controlling the stability and reactivity of the molecule. Computational studies, in conjunction with experimental kinetic analyses, can provide valuable insights into the transition states and energy barriers of these reactions. nih.govnih.gov A deeper comprehension of these fundamental processes will enable the prediction and control of the compound's behavior in different chemical and biological environments.

Design and Synthesis of Advanced Analogues with Tuned Chemical Properties

The modular nature of this compound provides a versatile platform for the design and synthesis of a library of advanced analogues with fine-tuned chemical properties. The primary sites for structural modification include the imine nitrogen, the furan ring, and the bromo and nitro substituents.

By introducing a variety of substituents on the imine nitrogen , it is possible to modulate properties such as lipophilicity, solubility, and steric hindrance. For example, the synthesis of a series of N-aryl or N-alkyl substituted imines could lead to analogues with altered electronic properties and biological target affinities. researchgate.net

Furthermore, the furan ring itself can be a target for modification. Exploring reactions that allow for the introduction of additional functional groups or even the replacement of the furan ring with other heterocycles could lead to entirely new classes of compounds with unique properties. The bromo and nitro groups also offer handles for further chemical transformations, such as cross-coupling reactions at the bromine position or reduction of the nitro group to an amine, which can then be further functionalized.

The following table outlines potential structural modifications and their anticipated effects on chemical properties:

Modification SiteExample ModificationsPotential Impact on Properties
Imine Nitrogen Introduction of alkyl, aryl, or heteroaryl groups.Altered lipophilicity, solubility, steric bulk, and electronic properties. researchgate.net
Furan Ring Introduction of additional substituents (e.g., alkyl, halogen).Modified reactivity and biological activity.
Bromo Substituent Replacement with other halogens or functional groups via cross-coupling.Tuned electronic effects and potential for further functionalization.
Nitro Substituent Reduction to an amino group followed by derivatization.Creation of new analogues with different chemical and biological profiles.

Theoretical Predictions for New Chemical Transformations

Computational chemistry has emerged as a powerful tool for predicting the outcome of chemical reactions and for the rational design of new molecules and synthetic pathways. journalirjpac.com In the context of this compound, theoretical predictions can guide future experimental work and accelerate the discovery of novel chemical transformations.

Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different sites on the molecule. nih.gov By calculating parameters such as molecular electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and various reactivity indices, it is possible to identify the most probable sites for nucleophilic or electrophilic attack. nih.gov This information can be invaluable for designing new reactions and predicting their regioselectivity.

Theoretical studies can also be used to predict the feasibility of novel cycloaddition reactions involving the nitrofuran ring, which could lead to the synthesis of complex polycyclic structures. journalirjpac.com Furthermore, computational modeling can aid in the design of new catalysts for specific transformations by providing insights into catalyst-substrate interactions and reaction mechanisms at the molecular level. The combination of theoretical predictions and experimental validation will be a powerful strategy for exploring the untapped chemical potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for (4-Bromo-5-nitrofuran-2-yl)methanimine, and how can reaction conditions be optimized?

  • Methodology : Start with halogenation and nitration of the furan precursor. Bromination at the 4-position can be achieved using NBS (N-bromosuccinimide) under radical initiation, followed by nitration with a nitric acid-sulfuric acid mixture. The methanimine group (-CH=NH) is introduced via condensation reactions with formaldehyde and ammonium acetate under reflux in a polar aprotic solvent (e.g., DMF). Monitor reaction progress using TLC and HPLC, and optimize yields by adjusting temperature (70–90°C) and stoichiometric ratios (e.g., 1:1.2 furan derivative to brominating agent) .

Q. How can crystallographic tools like SHELX and ORTEP-III validate the structure of this compound?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) to determine the molecular structure. Refine data with SHELXL (for small-molecule refinement) to resolve bond lengths, angles, and torsional parameters. Validate the structure using PLATON (implemented in SHELX) for symmetry checks and ORTEP-III for graphical representation of thermal ellipsoids. Address disorder in the nitro or bromo groups by applying restraints during refinement .

Q. What spectroscopic techniques are critical for characterizing this compound’s electronic properties?

  • Methodology : Combine FT-IR (to confirm C=N stretching at ~1600–1650 cm⁻¹), NMR (¹³C and ¹H for bromo and nitro substituent effects), and UV-Vis spectroscopy (to study π→π* transitions in the conjugated furan-imine system). For nitro group analysis, use ¹⁵N NMR if isotopically enriched samples are available.

Advanced Research Questions

Q. How do the bromo and nitro substituents influence the compound’s reactivity in prebiotic or astrochemical environments?

  • Methodology : Simulate interstellar ice analogs by co-depositing the compound with ammonia and hydrogen cyanide at 10–50 K. Monitor polymerization or Strecker-like reactions (e.g., aminoacetonitrile formation) using temperature-programmed desorption (TPD) coupled with mass spectrometry. Compare reactivity with unsubstituted methanimine derivatives, noting that bromo groups may act as leaving groups, while nitro groups enhance electrophilicity at the furan ring .

Q. What computational approaches predict the photodissociation pathways of this compound under UV radiation?

  • Methodology : Perform ab initio calculations (e.g., CASSCF or MRCI) to map potential energy surfaces (PES) for dissociation pathways (e.g., C-Br bond cleavage vs. C=N isomerization). Use Gaussian 16 with basis sets like cc-pVTZ to optimize ground and excited states. Validate results against experimental UV-Vis spectra and isotopic labeling studies .

Q. How can researchers resolve contradictions in polymerization kinetics data for this compound?

  • Methodology : Apply iterative cross-validation by repeating experiments under controlled humidity and oxygen levels (e.g., glovebox conditions). Use size-exclusion chromatography (SEC) to measure polymer chain lengths. For conflicting kinetic models, employ Bayesian statistical analysis to weigh competing datasets (e.g., Arrhenius parameters derived from DSC vs. time-resolved IR) .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
(4-Bromo-5-nitrofuran-2-yl)methanimine
Reactant of Route 2
(4-Bromo-5-nitrofuran-2-yl)methanimine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.